![molecular formula C12H17IN2O2 B8648452 tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is an organic compound with the molecular formula C12H16INO2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with an amino group at the 4-position and an iodine atom at the 3-position The tert-butyl group is attached to the carbamate nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is subjected to nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Iodination: The amino compound is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.
Carbamate Formation: Finally, the tert-butyl group is introduced by reacting the iodinated amino compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products include tert-butyl 4-amino-3-chlorobenzylcarbamate, tert-butyl 4-amino-3-thiocyanatobenzylcarbamate, etc.
Oxidation: Products include tert-butyl 4-nitro-3-iodobenzylcarbamate.
Reduction: Products include tert-butyl 4-amino-3-aminobenzylcarbamate.
Scientific Research Applications
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-iodobenzoate
- tert-Butyl 4-nitrobenzoate
Uniqueness
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is unique due to the presence of both amino and iodine groups on the benzylcarbamate scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17IN2O2 |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
AJJZEOZVURSLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

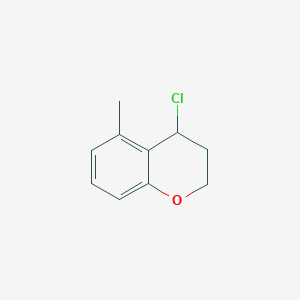
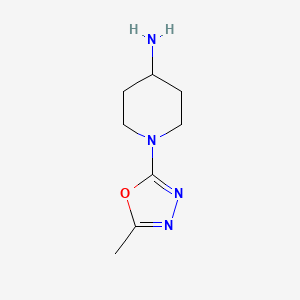
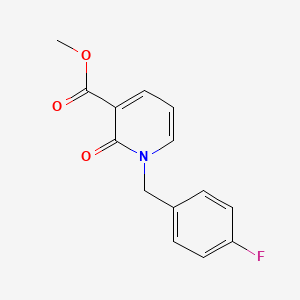
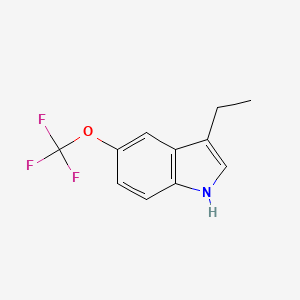
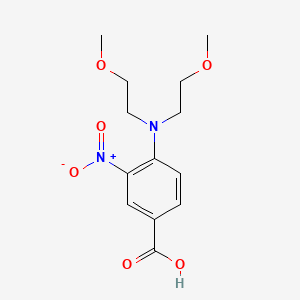
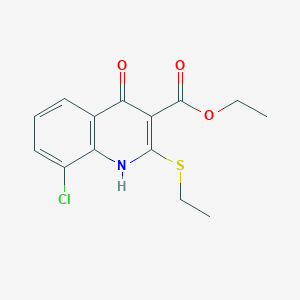
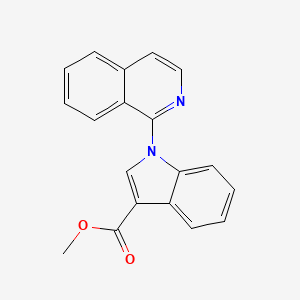
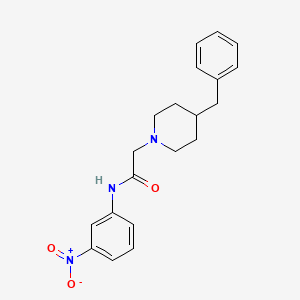
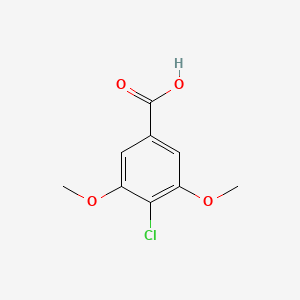

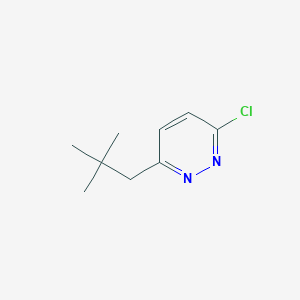
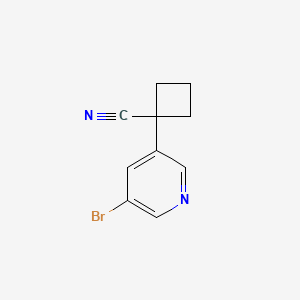
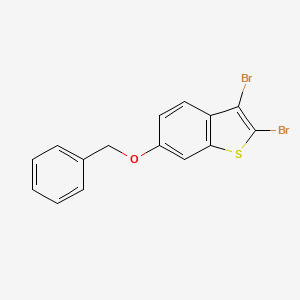
![1-(1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B8648485.png)
